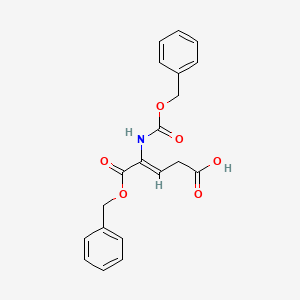![molecular formula C17H17ClN2O2S2 B2541511 5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 747411-10-5](/img/structure/B2541511.png)
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" is a chemical entity that appears to be related to a class of thieno[2,3-d]pyrimidin-4-one derivatives. These derivatives are of interest due to their potential biological activities, particularly as antimicrobial agents. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves starting with a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative and performing various condensation reactions with aniline derivatives or phenyl hydrazine to yield N-substituted derivatives. Additionally, reactions with hydrazine hydrate followed by treatment with phenylisocyanate or phenylisothiocyanate derivatives produce semicarbazides and thiosemicarbazide derivatives. These methods could potentially be adapted for the synthesis of the compound , although the exact synthesis route for this specific compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system containing both sulfur and nitrogen atoms. The first paper provides insights into the molecular structure of a related compound through spectroscopic techniques such as FT-IR and FT-Raman. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the molecular docking results and MEP analysis provided in the first paper. The negative charge distribution around the C≡N group and the positive regions over the phenyl and pyrimidine rings suggest potential sites for chemical reactions. The sulfur atoms' lone pairs are also mentioned to prefer orientations away from the pyrimidine ring and C≡N group, indicating possible conformational preferences that could influence reactivity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" are not directly provided, the related compounds' properties can offer some insights. The nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization are discussed in the first paper, which could be relevant to the compound's physical properties. The antimicrobial activities of similar compounds, as evaluated in the second paper, suggest potential biological applications, which are often related to the chemical properties of these molecules .
科学的研究の応用
Synthesis and Structural Characterization
Thieno[2,3-d]pyrimidin-4-one derivatives, including compounds with substitutions similar to the one , have been synthesized and characterized for their structural properties. These compounds are often synthesized through reactions involving active methylene compounds, leading to heterocycles like 4-hydroxy and 4-mercaptopyrimidine, and pyrimidinone derivatives (Shibuya, 1984). The synthesis processes highlight the chemical versatility of the thieno[2,3-d]pyrimidin-4-one core and its potential for modifications to explore biological activities.
Antimicrobial and Antifungal Activities
Studies on thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated their potential as antimicrobial and antifungal agents. For instance, derivatives have been synthesized with varying functional groups to investigate their antimicrobial activities against a range of gram-positive and gram-negative bacteria, showing promising inhibitory activities compared to standard drugs (Patel & Patel, 2012). These findings suggest the potential of the core structure in developing new antimicrobial agents, including those with the specific substitutions mentioned.
Anticancer Activities
Research has also explored the anticancer potential of thieno[2,3-d]pyrimidin-4-one derivatives. Novel derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. The studies have shown that the presence of specific substituents at the 5-position of the pyrimidine ring can significantly influence cytotoxicity, offering insights into designing more effective anticancer agents (Stolarczyk et al., 2018).
特性
IUPAC Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-2-22-9-5-8-20-16(21)14-12(10-24-15(14)19-17(20)23)11-6-3-4-7-13(11)18/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWWTLYCUDJEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
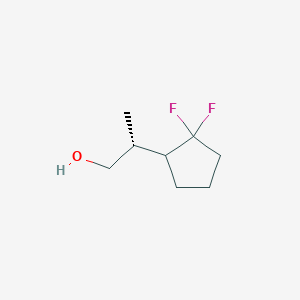

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
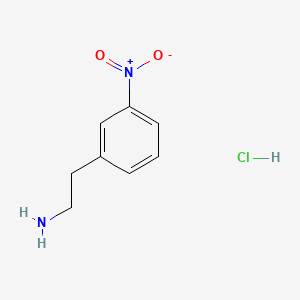
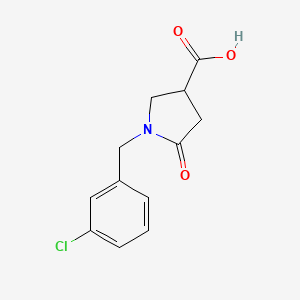
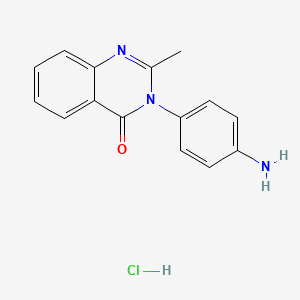
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
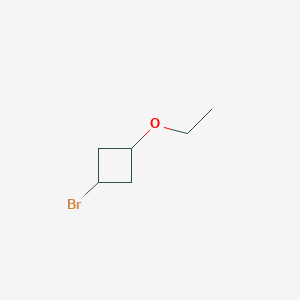
![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
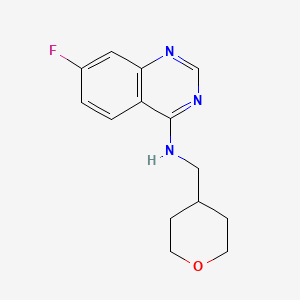
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)
